molecular formula C18H16F3N5 B15115947 4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile

4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile

Cat. No.: B15115947
M. Wt: 359.3 g/mol
InChI Key: AORLHCSTSIUJLH-UHFFFAOYSA-N
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Description

4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Diels-Alder reaction between a pyridine derivative and a suitable dienophile, followed by subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways . This compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile is unique due to its specific structural features, such as the octahydropyrrolo[3,4-c]pyrrol ring system and the presence of a trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16F3N5

Molecular Weight

359.3 g/mol

IUPAC Name

4-[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H16F3N5/c19-18(20,21)16-2-1-4-24-17(16)26-10-12-8-25(9-13(12)11-26)15-3-5-23-14(6-15)7-22/h1-6,12-13H,8-11H2

InChI Key

AORLHCSTSIUJLH-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=CC(=NC=C3)C#N)C4=C(C=CC=N4)C(F)(F)F

Origin of Product

United States

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